molecular formula C19H12Cl2F4N2O2 B2645999 3'-chloro-3-[(2-chloro-6-fluorophenyl)methoxy]-2-methyl-5'-(trifluoromethyl)-4H-[1,2'-bipyridine]-4-one CAS No. 303144-78-7

3'-chloro-3-[(2-chloro-6-fluorophenyl)methoxy]-2-methyl-5'-(trifluoromethyl)-4H-[1,2'-bipyridine]-4-one

Cat. No.: B2645999
CAS No.: 303144-78-7
M. Wt: 447.21
InChI Key: MQXBEGVGQLPUGF-UHFFFAOYSA-N
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Description

The compound 3'-chloro-3-[(2-chloro-6-fluorophenyl)methoxy]-2-methyl-5'-(trifluoromethyl)-4H-[1,2'-bipyridine]-4-one is a bipyridine derivative featuring multiple substituents:

  • 3'-Chloro and 5'-(trifluoromethyl) groups on one pyridine ring.
  • 3-[(2-Chloro-6-fluorophenyl)methoxy] and 2-methyl groups on the adjacent pyridine ring.

The electron-withdrawing substituents (Cl, CF₃) and lipophilic groups (methyl, aryl methoxy) may enhance metabolic stability and target binding affinity .

Properties

IUPAC Name

3-[(2-chloro-6-fluorophenyl)methoxy]-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylpyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12Cl2F4N2O2/c1-10-17(29-9-12-13(20)3-2-4-15(12)22)16(28)5-6-27(10)18-14(21)7-11(8-26-18)19(23,24)25/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQXBEGVGQLPUGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C=CN1C2=C(C=C(C=N2)C(F)(F)F)Cl)OCC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12Cl2F4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-chloro-3-[(2-chloro-6-fluorophenyl)methoxy]-2-methyl-5’-(trifluoromethyl)-4H-[1,2’-bipyridine]-4-one typically involves multiple steps, including halogenation, nucleophilic substitution, and coupling reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is widely applied for forming carbon–carbon bonds under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

3’-chloro-3-[(2-chloro-6-fluorophenyl)methoxy]-2-methyl-5’-(trifluoromethyl)-4H-[1,2’-bipyridine]-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the compound.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to 3'-chloro-3-[(2-chloro-6-fluorophenyl)methoxy]-2-methyl-5'-(trifluoromethyl)-4H-[1,2'-bipyridine]-4-one exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Study Findings : A study demonstrated that derivatives of bipyridine compounds showed promising activity against breast cancer cells (MCF-7) and lung cancer cells (A549) with IC50 values in the micromolar range .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in disease pathways:

  • Target Enzymes : It has shown potential as an inhibitor for certain kinases and proteases, which are critical in cancer progression and metastasis .

Photophysical Properties

The incorporation of the trifluoromethyl group enhances the photophysical properties of this compound, making it suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices. Its ability to absorb light efficiently can be exploited in developing advanced materials for energy conversion technologies.

Coordination Chemistry

The bipyridine structure allows this compound to act as a ligand in coordination chemistry. It can form complexes with transition metals, which are useful in catalysis and material synthesis. Such complexes have been studied for their catalytic activity in organic transformations .

Case Studies

  • Antitumor Activity Assessment :
    • A series of experiments were conducted to evaluate the anticancer efficacy of this compound on various cell lines. Results indicated a dose-dependent inhibition of cell proliferation, suggesting its potential as a chemotherapeutic agent .
  • Enzyme Inhibition Studies :
    • In vitro assays demonstrated that this compound could effectively inhibit specific kinases involved in signaling pathways related to cancer cell survival. The results support further exploration into its mechanism of action .
  • Material Development :
    • Research into the application of this compound in OLEDs revealed that it possesses excellent charge transport properties and stability under operational conditions, making it a candidate for future electronic devices .

Mechanism of Action

The mechanism of action of 3’-chloro-3-[(2-chloro-6-fluorophenyl)methoxy]-2-methyl-5’-(trifluoromethyl)-4H-[1,2’-bipyridine]-4-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with two analogs from the literature:

Compound Name Substituents on Pyridine Rings Molecular Weight (g/mol) Key Functional Groups Applications
Target Compound 3'-Cl, 3-OCH₂(2-Cl-6-F-Ph), 2-Me, 5'-CF₃ ~463.7 (calculated) Chloro, fluoro, methyl, CF₃ Pharmaceutical intermediate
2-Fluoro-5-(4-fluorophenyl)pyridine 2-F, 5-(4-F-Ph) 207.2 Fluoro, phenyl Biological precursor
2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)thio)-6-(trifluoromethyl)pyrimidin-4(3H)-one 3-Cl, 5-CF₃ (pyridine), thio, CF₃ ~396.7 Chloro, CF₃, thioether Medicinal chemistry candidate
Key Observations:

Substituent Diversity: The target compound’s bipyridine core and aryl methoxy group distinguish it from simpler pyridine derivatives like the 2-fluoro-5-(4-fluorophenyl)pyridine . The trifluoromethyl (CF₃) group, present in both the target compound and the EOS Med Chem analog , is known to enhance lipophilicity and resistance to oxidative metabolism.

Electronic Effects :

  • Chloro and trifluoromethyl groups are strong electron-withdrawing groups (EWGs), which may stabilize the bipyridine system and influence intermolecular interactions (e.g., halogen bonding) .
  • The 2-methyl group in the target compound could sterically hinder enzymatic degradation, improving bioavailability.

The EOS Med Chem analog’s thioether linkage may confer distinct reactivity compared to the target compound’s ether linkage .

Physicochemical and Computational Comparisons

While direct experimental data (e.g., solubility, logP) for the target compound are unavailable, computational methods provide insights:

  • Vibrational Frequencies : Hartree-Fock or density functional theory (DFT) calculations could predict vibrational modes influenced by substituents like CF₃, which absorbs strongly in IR spectra .
  • Thermodynamic Stability : The electron-withdrawing groups likely lower the HOMO energy, reducing susceptibility to electrophilic attack .

Biological Activity

The compound 3'-chloro-3-[(2-chloro-6-fluorophenyl)methoxy]-2-methyl-5'-(trifluoromethyl)-4H-[1,2'-bipyridine]-4-one is a novel chemical entity that has garnered interest due to its potential biological activities. This article reviews its biological properties, including antibacterial and cytotoxic activities, supported by relevant research findings and data.

Chemical Structure and Properties

  • Molecular Formula : C21H18ClFNO2
  • CAS Number : 303144-58-3
  • Molecular Weight : 367.82 g/mol

The compound features a bipyridine core, chlorinated and fluorinated aromatic substituents, which are known to influence its biological activity.

Antibacterial Activity

Recent studies have indicated that compounds with similar structural motifs exhibit varying degrees of antibacterial activity. For instance:

  • In vitro Studies :
    • A compound related to the target structure demonstrated significant antibacterial activity against Pseudomonas aeruginosa and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like kanamycin .
    • The presence of the trifluoromethyl group is believed to enhance lipophilicity, potentially improving membrane permeability and biological efficacy .
  • Mechanism of Action :
    • The antibacterial mechanism may involve inhibition of specific bacterial enzymes. For example, a related compound showed an IC50 value of 5.6 µM against ecKAS III, suggesting that similar mechanisms could be at play for the target compound .

Cytotoxic Activity

The cytotoxic potential of this compound has also been assessed:

  • Cell Line Studies :
    • In vitro assays on various cancer cell lines (e.g., MCF-7 for breast cancer) revealed that structurally similar compounds exhibited notable cytotoxic effects, with some derivatives showing GI50 values in the low micromolar range .
  • Comparative Analysis :
    • A comparative study highlighted that compounds with bipyridine scaffolds often demonstrate enhanced cytotoxicity due to their ability to interact with DNA or inhibit critical cellular pathways . The target compound's structural features may confer similar properties.

Data Summary Table

Activity TypeTest Organisms/Cell LinesObserved EffectsReference
AntibacterialPseudomonas aeruginosaSignificant potency (MIC < standard antibiotics)
Staphylococcus aureusComparable MIC to kanamycin
CytotoxicMCF-7 (breast cancer)High cytotoxicity (GI50 in µM)
HUH-7 (liver cancer)Variable growth inhibition

Case Studies

In a recent study focusing on fluorinated compounds, it was noted that modifications in the aromatic rings significantly impacted biological activities. For instance, the introduction of electron-withdrawing groups like chlorine and fluorine improved antibacterial properties while maintaining low cytotoxicity against human cell lines . This suggests that the target compound's unique substituents may provide a balance between efficacy and safety.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for constructing the bipyridine core with multiple halogen and trifluoromethyl substituents?

  • Methodological Answer : The bipyridine scaffold can be synthesized via Suzuki-Miyaura cross-coupling between pyridine boronic acids and halogenated pyridine derivatives. For halogenated aryl groups (e.g., 2-chloro-6-fluorophenyl), pre-functionalization of the methoxy linker is critical. For example, evidence from related bipyridine systems suggests using tert-butyldimethylsilyl (TBS) protection for hydroxyl groups to prevent side reactions during coupling . Optimizing palladium catalysts (e.g., Pd(PPh₃)₄) and base conditions (e.g., Na₂CO₃ in THF/H₂O) improves yield .

Q. How can spectroscopic techniques (NMR, IR, MS) resolve ambiguities in substituent positioning?

  • Methodological Answer :

  • ¹H NMR : Integration ratios and coupling constants distinguish methyl (δ ~2.5 ppm) and methoxy groups (δ ~3.8 ppm). NOE experiments clarify spatial proximity of substituents on the bipyridine ring.
  • 19F NMR : Chemical shifts differentiate trifluoromethyl (-CF₃, δ ~-60 ppm) and fluorophenyl groups (δ ~-110 ppm) .
  • HRMS : Exact mass analysis confirms molecular ion peaks, with isotopic patterns for Cl/F aiding validation .

Q. What are the stability considerations for this compound under varying pH and temperature?

  • Methodological Answer : Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) assess degradation. HPLC monitoring identifies hydrolysis-prone sites (e.g., methoxy or trifluoromethyl groups). For acidic conditions, buffered solutions (pH 3–7) and inert atmospheres minimize decomposition .

Advanced Research Questions

Q. How can X-ray crystallography resolve stereochemical uncertainties in the bipyridine system?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) provides absolute configuration data. For example, in related fluorophenyl-pyridine systems, intermolecular interactions (e.g., C–H···F, π-stacking) stabilize crystal packing, enabling high-resolution structure determination. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) and SHELX refinement yield <i>R</i> factors < 0.05 .

Q. What computational approaches predict the compound’s binding affinity for kinase targets?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Glide to model interactions with ATP-binding pockets. The trifluoromethyl group’s hydrophobicity and halogen bonding with backbone carbonyls are key .
  • MD Simulations : GROMACS or AMBER assess stability of ligand-protein complexes over 100 ns trajectories. RMSD/RMSF analyses identify flexible regions impacting binding .

Q. How to address contradictions between theoretical and experimental UV-Vis absorption spectra?

  • Methodological Answer :

  • TD-DFT Calculations : Compare B3LYP/6-311+G(d,p) results with experimental λmax. Adjust for solvent effects (e.g., PCM model for DMSO). Discrepancies often arise from charge-transfer transitions not captured in gas-phase calculations .
  • Experimental Validation : Use a diode array detector (DAD) in HPLC to confirm peak purity and rule out solvent/impurity interference .

Data Analysis & Contradiction Resolution

Q. How should researchers statistically validate biological activity data with high variability?

  • Methodological Answer :

  • ANOVA/Tukey’s Test : Compare IC50 values across replicates. For example, if cytotoxicity assays (n = 6) show SD > 20%, apply log transformation to normalize variance.
  • Grubbs’ Test : Identify and exclude outliers in dose-response curves .

Q. What strategies mitigate batch-to-batch variability in synthesis?

  • Methodological Answer :

  • DoE (Design of Experiments) : Use a central composite design to optimize reaction parameters (temperature, catalyst loading, stoichiometry). For example, a 3<sup>2</sup> factorial design reduces yield variability from ±15% to ±5% .
  • QC Protocols : Implement in-line FTIR for real-time monitoring of intermediate formation .

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